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Compound of Interest

Compound Name: 3-Bromo-5-chloro-1H-indazole

Cat. No.: B1343652

For researchers and professionals in drug development, the AXL receptor tyrosine kinase has
emerged as a critical target in oncology. This guide provides a detailed comparative study of
indazole-based AXL kinase inhibitors, with a focus on experimental data and practical
methodologies. We compare the performance of emerging indazole scaffolds with established
multi-kinase inhibitors that also target AXL.

This guide presents a head-to-head comparison of two indazole-based AXL inhibitors,
Bemcentinib and the novel compound 54, against two non-indazole alternatives, Gilteritinib and
Alectinib. The data is compiled from various scientific publications to provide an objective
overview of their biochemical potency, cellular activity, selectivity, and pharmacokinetic profiles.

Introduction to AXL Kinase and Indazole Inhibitors

AXL, a member of the TAM (Tyro3, AXL, Mer) family of receptor tyrosine kinases, is a key
player in cancer progression, metastasis, and the development of drug resistance.[1][2] Its
overexpression is linked to poor prognosis in various cancers. The indazole scaffold has
become a significant pharmacophore in the design of kinase inhibitors, known for its ability to
effectively interact with the ATP-binding pocket of kinases.[3]

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data for the selected indazole-based and non-
indazole AXL kinase inhibitors, providing a clear comparison of their performance metrics.

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b1343652?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/35191596/
https://pubmed.ncbi.nlm.nih.gov/34600239/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9037120/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1343652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

ble 1: Biochemical [ : hibi

. . Other Key
Compound Chemical Primary
AXL ICso (nM) Target ICso
Name Scaffold Target(s)
(nM)
o Mer (>700),
Bemcentinib
Indazole-based AXL 14 Tyro3 (>1400),
(R428)
Abl (>1400)
Potent (specific
) Data not
Compound 54 Indazole-based AXL value not publicly ]
_ available
disclosed)
o FLT3 (0.29), LTK
Gilteritinib )
Non-indazole FLT3, AXL 0.73 (0.35), ALK (1.2),
(ASP2215)
c-KIT (230)
o Not explicitly
Alectinib ) > ALK (1.9), ALK
Non-indazole ALK guantified, but
(CH5424802) L1196M (1.56)

shows activity

ICso values represent the concentration of the inhibitor required to reduce the kinase activity by

50% in biochemical assays.

ble 2: Cellul ity of : hibi

Compound Name

Cell Line

Assay Type

Glso[ECsolICs0 (uM)

Bemcentinib (R428)

H1299 (Lung

Growth Inhibition

~4

Carcinoma)

Moderate in vivo
Compound 54 Not specified Not specified exposure levels

reported
Gilteritinib (ASP2215) MV4-11 (AML) Growth Inhibition 0.00092
MOLM-13 (AML) Growth Inhibition 0.0029
Alectinib NCI-H2228 (Lung ) )

Proliferation 0.053

(CH5424802) Cancer)
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Glso/ECs0/ICso values in cellular assays reflect the inhibitor's effectiveness in a biological

context.

Table 3: Kinase Selectivity Profile

Compound

Kinase Selectivity Highlights

Bemcentinib (R428)

Highly selective for AXL over other TAM family
kinases (Mer, Tyro3) and Abl.[4]

Compound 54

Described as having "reasonable” kinase

selectivity.[2]

Gilteritinib (ASP2215)

Potent dual inhibitor of FLT3 and AXL, with
significant activity against other kinases like ALK
and LTK.[5]

Alectinib (CH5424802)

Highly selective for its primary target, ALK, with
off-target activity on other kinases including
AXL.

Table 4: Pharmacokinetic Properties
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Ke
Compound Oral 4 .
Tmax (hours) t1/2 (hours) . N Metabolism
Name Bioavailability
Notes
o Favorable oral )
Bemcentinib N N Metabolized by
Not specified Not specified exposure
(R428) CYP3A4
reported
Moderate
N N Data not
Compound 54 Not specified Not specified exposure levels ]
S available
in mice
o Primarily
Gilteritinib Dose- i
2-6 ~113 ) metabolized by
(ASP2215) proportional
CYP3A4.[1]
Metabolized by
Alectinib ~20-24 (single ] CYP3A4 to
~4-6 ~37% (with food) ) )
(CH5424802) dose) active metabolite
M4.[6]

Tmax: Time to maximum plasma concentration. ti/2: Elimination half-life.

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key biological and

experimental concepts relevant to the study of AXL kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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